

Developing a standardized method for Carthamone quantification

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Carthamone**

Cat. No.: **B1231511**

[Get Quote](#)

Application Notes & Protocols

Topic: Developing a Standardized Method for **Carthamone** Quantification

Audience: Researchers, scientists, and drug development professionals.

Abstract

Carthamone, also known as Carthamin, is the characteristic red quinonochalcone C-glycoside pigment isolated from the florets of Safflower (*Carthamus tinctorius* L.).^{[1][2]} Beyond its traditional use as a natural dye in food and cosmetics, **Carthamone** is gaining attention for its diverse pharmacological activities, including antioxidant, anti-inflammatory, and hypolipidemic effects.^{[1][3]} Accurate and reliable quantification of **Carthamone** is crucial for quality control of herbal preparations, pharmacological studies, and the development of new therapeutic agents. This document provides two standardized protocols for the quantification of **Carthamone**: a robust and widely accessible Reversed-Phase High-Performance Liquid Chromatography with UV detection (RP-HPLC-UV) method, and a highly sensitive Ultra-Performance Liquid Chromatography with Tandem Mass Spectrometry (UPLC-MS/MS) method for trace-level analysis. Detailed experimental procedures, validation parameters, and data presentation are included to facilitate adoption and implementation in a research or quality control setting.

Protocol 1: Quantification of Carthamone by RP-HPLC-UV

This protocol describes a simple, precise, and accurate method for the quantification of **Carthamone** using RP-HPLC with UV-visible detection, adapted from established methods.^[3]

Principle

Carthamone is extracted from the dried petals of *Carthamus tinctorius* using methanol. The extract is then separated on a C18 reversed-phase column using an isocratic mobile phase. Quantification is achieved by measuring the absorbance at 520 nm and comparing the peak area to a calibration curve prepared from a certified **Carthamone** standard.

Materials and Reagents

- **Carthamone** certified reference standard
- Methanol (HPLC grade)
- Acetonitrile (HPLC grade)
- Water (HPLC grade or ultrapure)
- Formic acid or Acetic acid (for pH adjustment, optional)
- Dried petals of *Carthamus tinctorius*
- 0.45 µm Syringe filters

Instrumentation

- Analytical balance
- Ultrasonic bath
- Vortex mixer
- Centrifuge
- HPLC system equipped with:
 - Quaternary or Isocratic pump

- Autosampler or Manual injector (20 μ L loop)
- Column oven
- UV-Vis or Diode Array Detector (DAD)
- Chromatography Data Station (CDS) software
- Lichrospher 100 RP-18e column (250 mm x 4.6 mm, 5 μ m) or equivalent

Experimental Protocol

1.4.1. Standard Solution Preparation

- Stock Solution (15 μ g/mL): Accurately weigh 1.5 mg of **Carthamone** reference standard and dissolve it in 100 mL of methanol in a volumetric flask. Sonicate for 10 minutes to ensure complete dissolution.
- Calibration Standards (60 ng/mL to 420 ng/mL): Prepare a series of calibration standards by appropriately diluting the stock solution with the mobile phase.[3] A suggested range is 60, 120, 180, 240, 300, 360, and 420 ng/mL.

1.4.2. Sample Preparation (Extraction)

- Accurately weigh 1.0 g of powdered, dried *C. tinctorius* petals into a centrifuge tube.
- Add 25 mL of methanol.
- Vortex for 1 minute and then sonicate in an ultrasonic bath for 30 minutes.
- Centrifuge the mixture at 4000 rpm for 10 minutes.
- Carefully collect the supernatant.
- Filter the supernatant through a 0.45 μ m syringe filter into an HPLC vial before injection.

1.4.3. Chromatographic Conditions

- Column: Lichrospher 100 RP-18e (250 mm x 4.6 mm, 5 μ m)

- Mobile Phase: Methanol:Water (45:55, v/v)[3] or Acetonitrile:Methanol:Water (30:10:60, v/v) with pH adjusted to 3.[4]
- Elution Mode: Isocratic
- Flow Rate: 1.0 mL/min[3]
- Column Temperature: Ambient
- Detection Wavelength: 520 nm[3]
- Injection Volume: 20 μ L

1.4.4. Analysis and Calculation

- Inject the prepared standard solutions to construct a calibration curve by plotting peak area against concentration.
- Inject the prepared sample solutions.
- Identify the **Carthamone** peak in the sample chromatogram by comparing its retention time with that of the standard (approximately 6.0 min).[3]
- Calculate the concentration of **Carthamone** in the sample using the regression equation from the calibration curve.

Protocol 2: High-Sensitivity Quantification by UPLC-MS/MS (Proposed Method)

This protocol outlines a proposed method for the ultra-sensitive quantification of **Carthamone**, particularly in biological matrices where concentrations are low. It combines the superior separation efficiency of UPLC with the high selectivity and sensitivity of tandem mass spectrometry.

Principle

After extraction, samples are separated on a sub-2 μ m particle column for rapid and high-resolution chromatography. The analyte is then ionized, typically using Electrospray Ionization

(ESI), and detected by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. MRM allows for highly selective quantification by monitoring a specific precursor-to-product ion transition for **Carthamone**, minimizing matrix interference.[\[5\]](#)

Materials and Reagents

- All reagents listed in Protocol 1.
- Formic acid (LC-MS grade).
- Internal Standard (IS), if available (e.g., a structurally similar, stable isotope-labeled compound).

Instrumentation

- UPLC system
- Triple Quadrupole Mass Spectrometer with an ESI source
- UPLC C18 column (e.g., 50 mm x 2.1 mm, 1.7 μ m)

Experimental Protocol

2.4.1. Standard and Sample Preparation Prepare standard and sample solutions as described in Protocol 1, but use LC-MS grade solvents and dilute to a lower concentration range appropriate for the instrument's sensitivity (e.g., 0.1 - 100 ng/mL).

2.4.2. UPLC-MS/MS Conditions (Starting Point)

- Column: Acquity UPLC BEH C18 (50 mm x 2.1 mm, 1.7 μ m) or equivalent.
- Mobile Phase A: Water with 0.1% Formic Acid.
- Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
- Flow Rate: 0.4 mL/min.
- Gradient: 10% B to 90% B over 5 minutes, hold for 1 minute, then return to initial conditions and equilibrate.

- Injection Volume: 5 μ L.

2.4.3. Mass Spectrometry Conditions (To be Optimized)

- Ionization Mode: ESI Positive or Negative (to be determined by infusion).
- Capillary Voltage: 3.0 kV.
- Source Temperature: 150 °C.
- Desolvation Temperature: 400 °C.
- MRM Transition: The specific precursor ion (e.g., $[M+H]^+$ or $[M-H]^-$ for **Carthamone**, $C_{43}H_{42}O_{22}$) and its most stable product ions must be determined by direct infusion of a standard solution. Collision energy and other parameters should be optimized for maximum signal intensity.

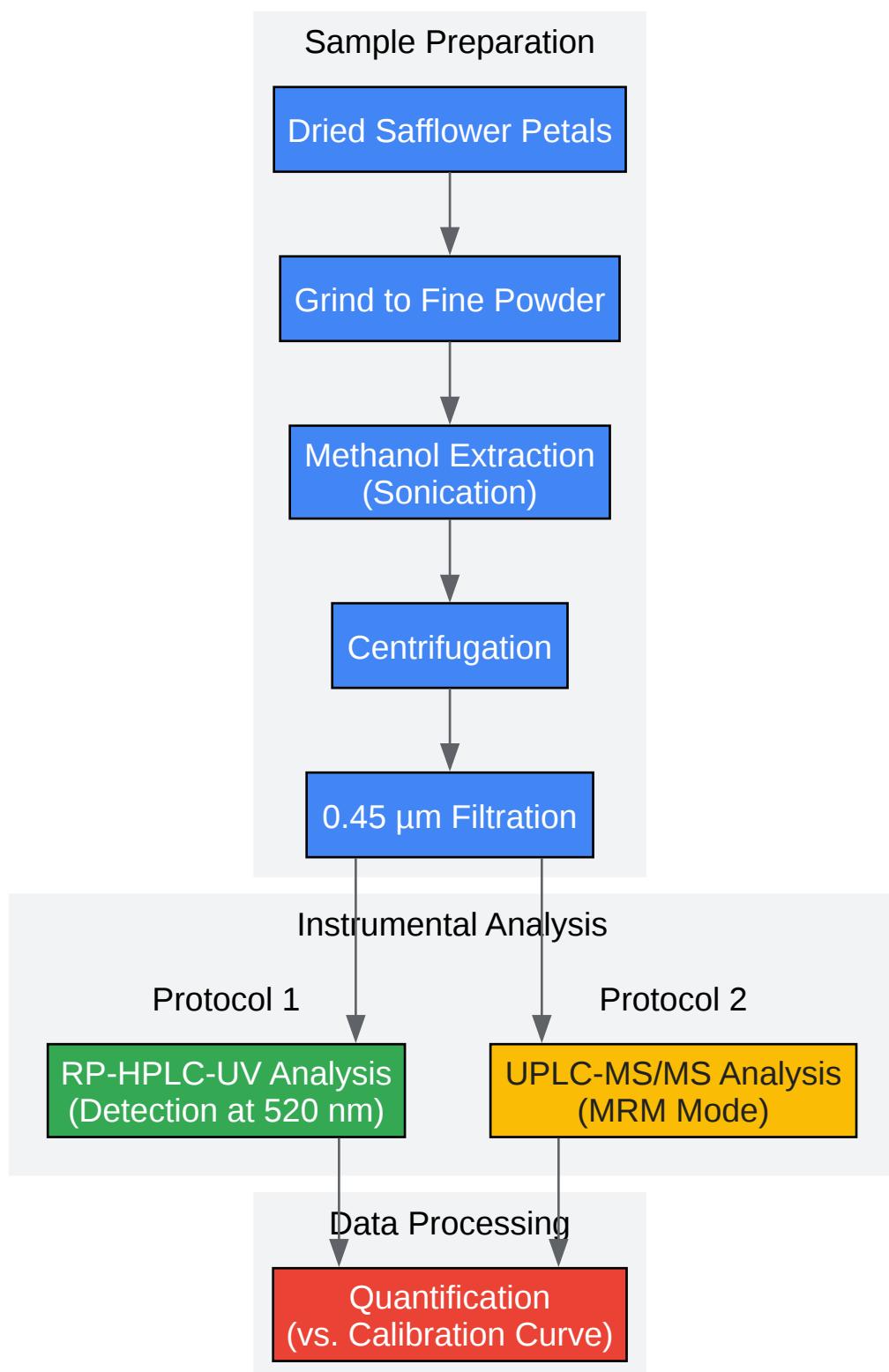
Data Presentation: Method Validation Parameters

The following tables summarize quantitative data from published studies for the RP-HPLC-UV method.

Table 1: Summary of Validation Parameters for **Carthamone** Quantification by HPLC-UV

Validation Parameter	Performance Metric	Reference
Linearity Range	60 - 420 ng/mL	[3]
Correlation Coefficient (r^2)	> 0.997	[3]
Limit of Detection (LOD)	45 ng/mL	[3]
Limit of Quantification (LOQ)	60 ng/mL	[3]
Recovery	98.1% - 101.5%	[3][4]
Precision (Intra-day %RSD)	0.039%	[3]

| Precision (Inter-day %RSD) | 0.032% | [3] |


Table 2: Comparison of Published HPLC-UV Chromatographic Conditions

Parameter	Method A	Method B
Column	Lichrospher 100 RP-18e (250x4.6mm, 5µm)	Alltima C18 (150x4.6mm, 5µm)
Mobile Phase	Methanol:Water (45:55)	Acetonitrile:Methanol:Water (30:10:60)
pH Adjustment	Not specified	Adjusted to pH 3
Flow Rate	1.0 mL/min	Not specified, likely 1.0 mL/min
Detection	520 nm	Not specified, likely ~520 nm
Retention Time	~6.0 min	Not specified

| Reference |[\[3\]](#) |[\[4\]](#) |

Visualizations


Experimental Workflow

[Click to download full resolution via product page](#)

Caption: Workflow for **Carthamone** extraction and quantification.

Proposed Biological Activity Pathway

Carthamone and related compounds in safflower have demonstrated hypolipidemic (lipid-lowering) effects.[4][5] While a specific molecular signaling cascade is not fully elucidated, a proposed mechanism involves the inhibition of cholesterol biosynthesis.[4] This can lead to a reduction in key serum lipids, which is a critical therapeutic target for managing hyperlipidemia and associated cardiovascular diseases.[6][7]

[Click to download full resolution via product page](#)

Caption: Proposed mechanism for the hypolipidemic action of **Carthamone**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Phytochemistry, pharmacology and medicinal properties of *Carthamus tinctorius* L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chemical and Biological Properties of Quinochalcone C-Glycosides from the Florets of *Carthamus tinctorius* - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biointerfaceresearch.com [biointerfaceresearch.com]
- 4. Hypolipidemic effect of safflower yellow and primary mechanism analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. Hypolipidemic Effects and Preliminary Mechanism of *Chrysanthemum* Flavonoids, Its Main Components Luteolin and Luteoloside in Hyperlipidemia Rats [mdpi.com]
- 7. Antioxidant and Hypolipidemic Activity of the Hydroethanolic Extract of *Curatella americana* L. Leaves - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Developing a standardized method for Carthamone quantification]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1231511#developing-a-standardized-method-for-carthamone-quantification]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com